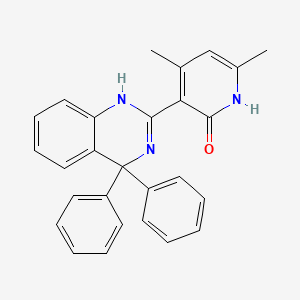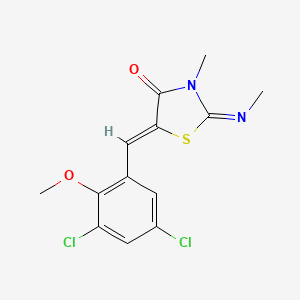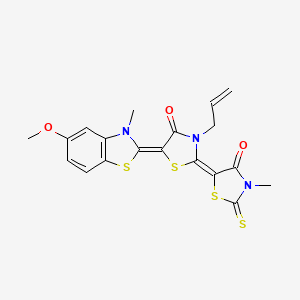![molecular formula C20H14BrN3O3S B15008032 4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008032.png)
4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyanophenyl group, and a sulfamoyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high purity and yield.
化学反応の分析
Types of Reactions
4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The sulfamoyl group is known to interact with active sites of enzymes, while the cyanophenyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
4-bromo-2-cyanophenylsulfamoylbutanoic acid: Similar structure with a butanoic acid group instead of a benzamide core.
4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Contains a triazole ring and is a dual aromatase-sulfatase inhibitor.
Uniqueness
4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
特性
分子式 |
C20H14BrN3O3S |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H14BrN3O3S/c21-18-11-8-15(20(25)23-16-4-2-1-3-5-16)12-19(18)28(26,27)24-17-9-6-14(13-22)7-10-17/h1-12,24H,(H,23,25) |
InChIキー |
HTCZYMWAPPEYEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15007973.png)


![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)

![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)
